15-甲氧基卡普瓦宁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of methoxylated compounds, including those related to 15-Methoxymkapwanin, often involves methods such as Cadogan diaryl coupling reactions and Ullmann coupling, followed by specific functional group transformations. These processes are crucial for constructing the complex molecular architecture of methoxylated compounds, providing a foundation for further study of 15-Methoxymkapwanin and similar molecules (Bergman et al., 1995).

Molecular Structure Analysis

Molecular structure analysis, through techniques such as X-ray crystallography and NMR spectroscopy, is fundamental for understanding the conformation and electronic structure of 15-Methoxymkapwanin. Studies on related compounds provide insights into the arrangement of methoxy groups and the overall geometry of the molecule, which are essential for predicting its reactivity and interactions (Saeed et al., 2011).

科学研究应用

神经保护作用: 从东方红豆杉中分离出的 15-MPA 已被证明可以防止初级培养的大鼠皮质细胞中谷氨酸诱导的兴奋性毒性。这种保护作用对 N-甲基-D-天冬氨酸 (NMDA) 诱导的神经毒性的选择性高于对 kainic 酸诱导的神经毒性。15-MPA 有效降低了这些细胞内钙离子的增加并抑制了氧化应激,表明其作为神经保护剂的潜力 (Koo 等,2006).

抗炎特性: 在另一项研究中,15-MPA 在小胶质细胞 BV2 细胞中表现出显着的抗炎作用。它减少了诱导型一氧化氮合酶 (iNOS)、肿瘤坏死因子-α、白细胞介素-6 和环氧合酶-2 的表达,表明其在治疗炎症相关疾病中的潜在效用 (Choi 等,2008).

抑制脂肪细胞分化: 研究还表明,15-MPA 可以通过抑制脂肪生成的关键因子 PPARγ 的转录活性来抑制脂肪细胞分化。这表明其在肥胖相关研究中的潜在应用 (Lee 等,2010).

中枢神经系统损伤的基因表达分析: 全基因组基因表达分析表明,15-MPA 可能是中枢神经系统 (CNS) 损伤的合适治疗候选物。本研究重点关注小胶质细胞,即脑的驻留免疫细胞 (Choi 等,2009).

在肺血管重塑中的潜力: 对相关化合物 15-羟基二十碳四烯酸的研究表明其在肺血管重塑和与低氧性肺动脉高压相关的血管生成中的作用,表明 15-MPA 在类似背景下的潜在研究途径 (Ma 等,2011).

作用机制

Target of Action

This compound is a neo-clerodane diterpene , a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Mode of Action

As a neo-clerodane diterpene , it is likely to interact with its targets in a manner similar to other compounds in this class. These interactions often result in changes to cellular processes, but the specifics for 15-Methoxymkapwanin are yet to be elucidated.

Pharmacokinetics

As a result, its impact on bioavailability is currently unknown

Result of Action

It has been isolated from the leaf surface exudate of dodonaea angustifolia and has been shown to have potent insecticidal properties . This suggests that it may interact with specific targets in insects to exert its effects.

属性

IUPAC Name |

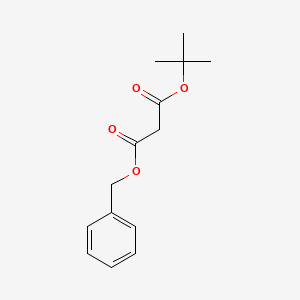

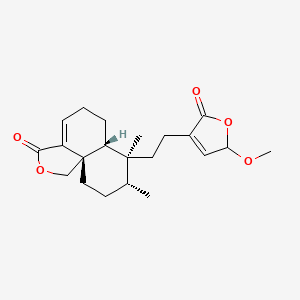

(6aR,7S,8R,10aS)-7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-13-7-10-21-12-25-19(23)15(21)5-4-6-16(21)20(13,2)9-8-14-11-17(24-3)26-18(14)22/h5,11,13,16-17H,4,6-10,12H2,1-3H3/t13-,16-,17?,20+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRSOQZLIYAURI-QHZMMHQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23COC(=O)C2=CCCC3C1(C)CCC4=CC(OC4=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]1(C)CCC4=CC(OC4=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-Methoxymkapwanin | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。